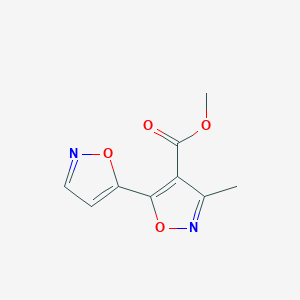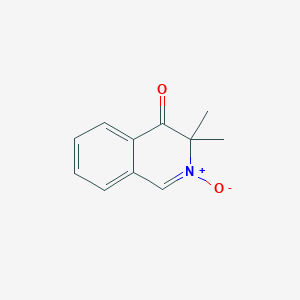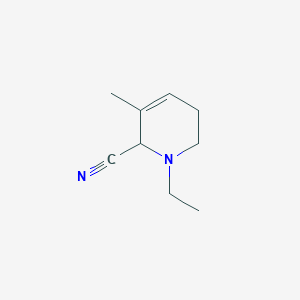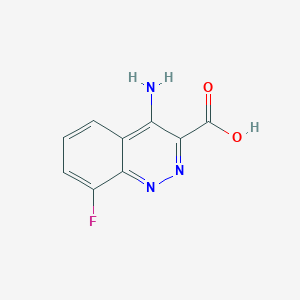![molecular formula C16H13FO3 B061850 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid CAS No. 175136-19-3](/img/structure/B61850.png)
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid often involves sophisticated chemical reactions. For instance, amphiphilic copolymers based on acrylic acid and fluoroalkyl acrylates have been synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization, highlighting the complex nature of synthesizing fluoro-containing acrylic compounds (Serkhacheva et al., 2017). Such processes are indicative of the methodologies that may be applied in synthesizing 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid, emphasizing the role of polymerization techniques in its production.
Molecular Structure Analysis
Although specific studies on the molecular structure of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid are not directly available, analogous compounds have been analyzed to understand their structural characteristics. For instance, amino-3-fluorophenyl boronic acid was synthesized and its crystal structure determined, providing insights into the boronic acid derivatives' molecular structures which are relevant to understanding similar fluorinated compounds (Das et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of fluorinated acrylic acids often involve interactions that are significant for various applications. The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, showcases the potential reactivity of similar fluorinated compounds in producing biologically active molecules (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of compounds like 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid can be deduced from similar fluorinated compounds. For example, the study on poly(acrylic acid) produced by RAFT polymerization and its application as a dispersant provides insights into the physical behavior of acrylic acid derivatives in various media (Loiseau et al., 2003).
Chemical Properties Analysis
The chemical properties of 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid can be explored through the lens of research on similar fluorinated acrylic compounds. For instance, the development of methodologies for the synthesis of novel 3(4-oxo-4H-chromen-3-yl)acrylic acid hydrazides highlights the reactivity of acrylic acid derivatives in creating biologically relevant molecules (Joshi et al., 2011).
Applications De Recherche Scientifique
Cinnamic Acid Derivatives and Anticancer Research
Cinnamic acid derivatives, including 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid, have received significant attention in medicinal research due to their anticancer potentials. The 3-phenyl acrylic acid functionality in cinnamic acids provides three main reactive sites, which have been explored for their antitumor efficacy. Despite their rich medicinal tradition, cinnamic acid derivatives were underutilized in anticancer research for several decades. Recent attention towards these compounds has highlighted their potential as synthetic antitumor agents, contributing to a comprehensive literature compilation concerning their synthesis, biological evaluation, and role in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Acrylamide in Industrial Applications
Acrylamide, closely related to acrylic acid derivatives, is primarily used in industrial applications as a precursor for the production of polyacrylamides. These polymers have widespread uses in water and wastewater treatment, pulp and paper processing, and mining. The focus on acrylamide has intensified due to its presence in heat-treated foods, leading to extensive research into its occurrence, chemistry, and potential health risks. This body of work has contributed significantly to understanding the formation and presence of acrylamide in foods and its implications for human health (Taeymans et al., 2004).
Biomedical Applications of Acrylic Acid Polymerization
The polymerization of acrylic acid has been instrumental in advancing biomedical applications. Non-thermal plasma polymerization of acrylic acid has been explored as a solvent-free alternative for surface modification of biomaterials. This technique allows for the introduction of carboxylic acid groups on surfaces, which have shown promise in stimulating cell adhesion and proliferation. Such advancements underscore the potential of acrylic acid derivatives in creating coatings that improve biomedical device integration and functionality (Bitar, Cools, De Geyter, & Morent, 2018).
Antioxidant Activity Analysis
Research into the antioxidant properties of chemical compounds, including those related to acrylic acid derivatives, has utilized various analytical methods to determine antioxidant activity. These methods provide insights into the mechanisms and efficacy of antioxidants, contributing to our understanding of how such compounds can protect against oxidative stress and related diseases. This area of study has broad implications for food engineering, medicine, and pharmacy, highlighting the multifaceted applications of acrylic acid derivatives in scientific research (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
The compound 3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid is known to target multiple disease-causing protein receptors and enzymes . These targets play a crucial role in various biological processes, including those associated with cancer, malignancies, and painful inflammatory diseases .
Mode of Action
The compound interacts with its targets by binding to the active sites of the protein receptors and enzymes . This interaction results in changes to the conformation and function of these proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
The compound affects various biochemical pathways by interacting with its targets . The downstream effects of these interactions can lead to alterations in cellular functions and processes, contributing to its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the affected biochemical pathways . These effects contribute to its potential therapeutic benefits in treating various diseases .
Propriétés
IUPAC Name |
(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-6-1-13(2-7-14)11-20-15-8-3-12(4-9-15)5-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLALLMUHXRTGD-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)



![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)


